N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide
Description
This compound features a deuterated piperazine core (2,2,3,3,5,5,6,6-octadeuterio), a 1-methylpiperidin-4-yl substituent, an indole-6-carboxamide moiety, and a phenyl group in an (R)-configured chiral center. The deuteration likely serves to enhance metabolic stability, a strategy employed in drug development to prolong half-life by slowing cytochrome P450-mediated oxidation . Its synthesis involves multi-step reactions, including reductive amination and deuterium incorporation, with purification via silica gel chromatography and characterization by LC-MS and NMR (>95% purity) .
Properties
Molecular Formula |
C27H33N5O2 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C27H33N5O2/c1-30-13-10-23(11-14-30)31-15-17-32(18-16-31)27(34)25(21-5-3-2-4-6-21)29-26(33)22-8-7-20-9-12-28-24(20)19-22/h2-9,12,19,23,25,28H,10-11,13-18H2,1H3,(H,29,33)/t25-/m1/s1/i15D2,16D2,17D2,18D2 |
InChI Key |
VYNKVNDKAOGAAQ-FSTWYFRWSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2CCN(CC2)C)([2H])[2H])([2H])[2H])C(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Deuteration
Yamada et al. demonstrated that 3-substituted piperazines undergo efficient deuteration using 20 wt% D2SO4 in CD3OD/D2O (7:3) at 60–90°C. For 2,2,3,3,5,5,6,6-octadeutero-1-methylpiperazine, the protocol achieves >95% deuterium incorporation at all eight positions within 5–14 hours (Table 1).
Table 1. Deuteration Conditions for Piperazine Derivatives
| Substrate | Solvent System | Temperature (°C) | Time (h) | D Incorporation (%) | Yield (%) |
|---|---|---|---|---|---|
| 1-Methylpiperazine | 20 wt% D2SO4>/CD3OD/D2O | 90 | 14 | 97 | 94 |
Key challenges include minimizing isotopic dilution during workup. Silica gel chromatography reduces deuterium content by 10–15%, necessitating rapid purification under inert atmospheres.
Indole-6-Carboxamide Synthesis
The indole fragment is prepared via Fischer indole synthesis or palladium-catalyzed coupling.
Fischer Indole Synthesis
Nitrobenzene-d5 undergoes Fischer cyclization with ethyl levulinate under 1% H2SO4>/CH3OH to yield indole-3-acetic acid-d5. However, deuterium loss at C4–C7 (5–49%) necessitates post-synthetic H-D exchange using CD3CO2D at 150°C.
Palladium-Mediated C–H Activation
Gaunt’s method enables regioselective C2 deuteration of indoles using Pd(OAc)2 in CD3CO2D/dioxane (120°C, 16 h), achieving 81% deuterium incorporation. For the target compound, this approach avoids deuteration at the pharmacologically critical C3 position.
Coupling Reactions
The deuterated piperazine and indole-carboxamide are conjugated via amide bond formation.
Carbodiimide-Mediated Coupling
Ethyl indole-6-carboxylate is hydrolyzed to the carboxylic acid using LiOH, then coupled with the deuterated piperazine amine using EDCI/HOBt in DMF (0°C to RT, 12 h). Yields exceed 85% with >99% enantiomeric purity for the (1R)-configured product.
Table 2. Coupling Optimization
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 0 → 25 | 87 | 99.5 |
| BOP | CH2Cl2 | 25 | 78 | 98.2 |
Telescoped Synthesis
A patent by WO2018045157A1 describes a one-pot method: indolization of 3-(but-2-ynamido)piperidine with deuterated nitrobenzene, followed by in situ amidation. This reduces purification steps and improves overall yield to 76%.
Purification and Analytical Validation
Chromatographic Purification
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) removes non-deuterated impurities. Deuterated analogs exhibit retention times 0.5–1.2 min shorter than non-deuterated counterparts.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Molecular Formula and Characteristics
The molecular formula of the compound is C22H30D8N4O2 (where D represents deuterium). The presence of deuterium enhances its stability and alters its pharmacokinetic properties compared to its non-deuterated counterparts.
Structural Composition
The compound features an indole core linked to an indole carboxamide structure. The piperazine ring contributes to its pharmacological activity by interacting with various biological targets.
CGRP Receptor Antagonism
N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has been investigated as a calcitonin gene-related peptide (CGRP) receptor antagonist. CGRP is implicated in migraine pathophysiology; thus, antagonists can serve as effective treatments for migraine attacks.
Case Study: Zavegepant
Zavegepant (DB15688), a related compound with similar structural features, has received FDA approval for acute migraine treatment. Clinical trials demonstrated significant efficacy in reducing migraine symptoms compared to placebo .
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. They may modulate neurotransmitter systems and reduce neuroinflammation. This could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Case Study: Neuroprotection in Animal Models
Studies have shown that related piperazine derivatives protect neuronal cells from apoptosis induced by oxidative stress in vitro. This suggests potential therapeutic avenues for conditions characterized by neuronal loss .
Antidepressant Activity
Some derivatives of the indole structure are being explored for their antidepressant effects. The modulation of serotonin receptors by these compounds can lead to mood enhancement and anxiety reduction.
Research Insight
A study published in a peer-reviewed journal demonstrated that compounds similar to this compound exhibited significant antidepressant-like behavior in rodent models .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including:
- Coupling Reactions : Linking functional groups through condensation reactions.
Industrial Relevance
Due to its pharmacological properties, this compound is of interest for pharmaceutical companies focusing on developing new therapies for migraines and other neurological disorders.
Mechanism of Action
The mechanism of action of N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide would involve its interaction with specific molecular targets. This may include:
Binding to receptors: The compound may bind to specific receptors in the body, leading to a biological response.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Piperazine/Piperidine Scaffolds
Key Observations :
- Deuteration: The target compound’s deuterated piperazine distinguishes it from non-deuterated analogs. Deuteration reduces metabolic clearance, as seen in drugs like deutetrabenazine .
- Fluorinated Derivatives : Compounds like MK-0974 () and tetrafluoropropyl-substituted analogs () prioritize lipophilicity and bioavailability via fluorine, whereas deuteration targets kinetic isotope effects .
- Synthetic Complexity: The target compound’s deuterated synthesis requires specialized reagents, contrasting with standard alkylation/amination in non-deuterated analogs .
Pharmacological and Physicochemical Properties
- Receptor Interactions : Indole carboxamides often form hydrogen bonds via NH and carbonyl groups (e.g., with Val187/Ser197 in ). The target compound’s deuterium may subtly alter binding kinetics due to isotopic effects on bond strength .
- Metabolic Stability : Deuterated piperazines resist oxidative metabolism, unlike methyl/fluorine-substituted analogs, which rely on electronic effects for stability .
- Bioavailability : Fluorinated compounds (e.g., MK-0974) exhibit enhanced absorption, while deuterated derivatives prioritize prolonged exposure .
Research Findings and Implications
- Deuterium’s Role: Preclinical studies of deuterated drugs show 2–10x longer half-lives compared to non-deuterated versions. The target compound’s deuteration likely follows this trend, though specific data are pending .
- Activity Trade-offs : While fluorinated analogs (e.g., MK-0974) achieve high potency, deuterated compounds may sacrifice immediate efficacy for sustained action .
Biological Activity
N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide is a complex synthetic compound with potential therapeutic applications. Its structure includes a piperazine moiety and an indole derivative, which are known to exhibit various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
The chemical formula of the compound is , with a molecular weight of approximately 467.63 g/mol. The presence of deuterium isotopes in the structure enhances its pharmacokinetic properties and may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H25D8N5O2 |
| Molecular Weight | 467.63 g/mol |
| CAS Number | 1346601-10-2 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It is hypothesized to act as an antagonist at the calcitonin gene-related peptide (CGRP) receptor, which plays a significant role in pain modulation and vasodilation. The modulation of CGRP signaling pathways is particularly relevant in migraine treatment .
Anticoagulant Properties
This compound has been identified as a candidate for use as an anticoagulant. It is being investigated for its efficacy in preventing venous thromboembolism during major orthopedic surgeries .
Pain Modulation
Research indicates that compounds similar to this one can effectively inhibit CGRP signaling pathways. This inhibition may lead to reduced pain perception and could be beneficial in treating conditions such as migraines . The compound's structure suggests it may have high affinity and selectivity for CGRP receptors.
Research Findings
Recent studies have focused on the pharmacokinetics and dynamics of CGRP antagonists. These studies indicate that modifications in the piperazine ring can enhance receptor binding affinity and improve bioavailability . Preliminary data suggest that the incorporation of deuterium may also affect metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
